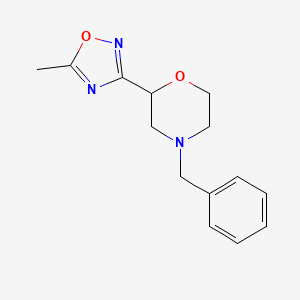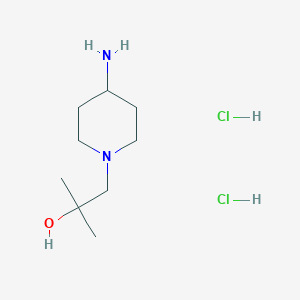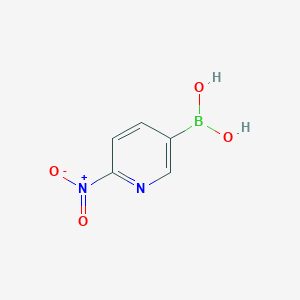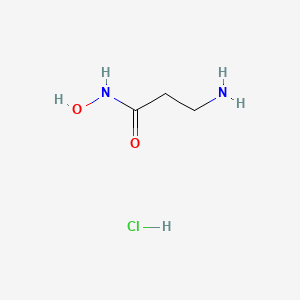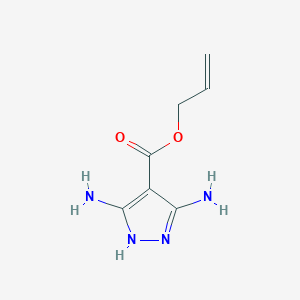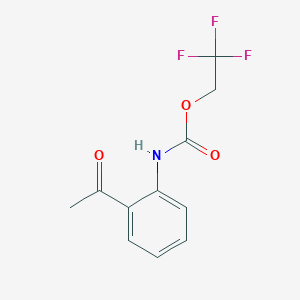
2,2,2-trifluoroethyl N-(2-acetylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroethyl N-(2-acetylphenyl)carbamate is a chemical compound with the molecular formula C11H10F3NO3. It is known for its unique structural features, which include a trifluoroethyl group and an acetylphenyl group linked through a carbamate bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl N-(2-acetylphenyl)carbamate typically involves the reaction of 2-acetylphenyl isocyanate with 2,2,2-trifluoroethanol. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate bond. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoroethyl N-(2-acetylphenyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The carbamate bond can be hydrolyzed under acidic or basic conditions to yield 2-acetylphenylamine and 2,2,2-trifluoroethanol.
Substitution Reactions: The trifluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products:
Hydrolysis: 2-Acetylphenylamine and 2,2,2-trifluoroethanol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoroethyl N-(2-acetylphenyl)carbamate has found applications in various scientific research areas, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(2-acetylphenyl)carbamate is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural features. The trifluoroethyl group may enhance the compound’s binding affinity to these targets, while the acetylphenyl group may contribute to its overall stability and reactivity .
Comparison with Similar Compounds
- 2,2,2-Trifluoroethyl N-(3-acetylphenyl)carbamate
- 2,2,2-Trifluoroethyl N-(4-acetylphenyl)carbamate
Comparison: Compared to its analogs, 2,2,2-trifluoroethyl N-(2-acetylphenyl)carbamate is unique due to the position of the acetyl group on the phenyl ring. This positional difference can significantly influence the compound’s chemical reactivity and biological activity. For instance, the ortho position (2-position) may result in steric hindrance, affecting the compound’s interaction with molecular targets .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2-acetylphenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c1-7(16)8-4-2-3-5-9(8)15-10(17)18-6-11(12,13)14/h2-5H,6H2,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMDAMQCIXBBAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Azetidin-3-yl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1377663.png)
![2,2,2-trifluoroethyl N-[3-chloro-2-(morpholin-4-yl)phenyl]carbamate](/img/structure/B1377665.png)
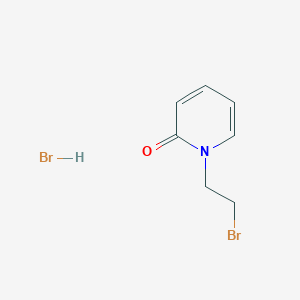
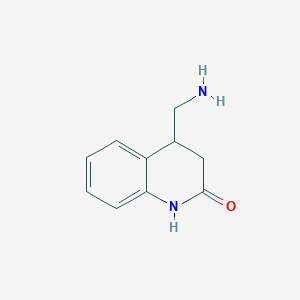
![5-(Benzyloxy)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1377668.png)
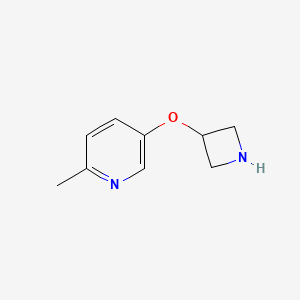
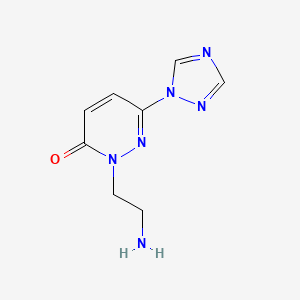
![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol dihydrochloride](/img/structure/B1377674.png)
